molecular formula C13H15N3O2 B5742010 N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide

N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide

Cat. No.: B5742010
M. Wt: 245.28 g/mol
InChI Key: XYKFBBAZGDCEIB-UHFFFAOYSA-N
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Description

N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents like methanol and methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, and solvent), and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline core, methoxy, or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated quinoxaline derivatives.

Scientific Research Applications

N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoxaline core.

    Biological Studies: It is used in biological assays to investigate its interaction with various enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoxaline derivatives with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. The methoxy and dimethyl groups may enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    8-methoxyquinoxaline: Lacks the dimethyl and acetamide groups.

    2,3-dimethylquinoxaline: Lacks the methoxy and acetamide groups.

    N-acetylquinoxaline: Lacks the methoxy and dimethyl groups.

Uniqueness

N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide is unique due to the combination of methoxy, dimethyl, and acetamide groups on the quinoxaline core

Properties

IUPAC Name

N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-7-8(2)15-13-11(18-4)6-5-10(12(13)14-7)16-9(3)17/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKFBBAZGDCEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1C)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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